molecular formula C17H14ClN3O2 B1217959 7-Acetamidoclonazepam CAS No. 41993-30-0

7-Acetamidoclonazepam

Cat. No.: B1217959
CAS No.: 41993-30-0
M. Wt: 327.8 g/mol
InChI Key: CSSPKOOFFDJUJC-UHFFFAOYSA-N
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Description

Key Nomenclatural and Structural Features:

Property Description
Synonyms 7-Acetaminoclonazepam, 7-AACT, 7-Acetamido Clonazepam
CAS Registry Number 41993-30-0
SMILES Notation CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl
InChI Key CSSPKOOFFDJUJC-UHFFFAOYSA-N

The acetamido group at position 7 distinguishes it from its parent compound, clonazepam, which features a nitro group at this position. This structural modification arises during hepatic metabolism and significantly alters its pharmacological profile.

Historical Context and Discovery

The discovery of this compound is intertwined with mid-20th-century research into benzodiazepine metabolism. Clonazepam, first synthesized in 1960 and approved for clinical use in 1975, was initially studied for its anticonvulsant properties. By the late 1970s, metabolic studies identified 7-amino-clonazepam as a primary reduction product, with subsequent acetylation yielding this compound.

Milestones in Metabolic Research:

  • 1973 : Eschenhof et al. first described clonazepam’s nitro-reduction pathway in animal models.
  • 1981 : Miller et al. demonstrated polymorphic acetylation of 7-amino-clonazepam in humans, linking it to genetic variations in NAT2.
  • 1984 : Peng et al. developed high-performance liquid chromatography (HPLC) methods to quantify this compound in plasma, enabling pharmacokinetic studies.

These findings established this compound as a critical biomarker for monitoring clonazepam metabolism and optimizing therapeutic regimens.

Structural Significance in Benzodiazepine Research

The structural features of this compound provide insights into structure-activity relationships (SAR) governing benzodiazepine efficacy.

Critical SAR Observations:

  • Position 7 Substitution :

    • Clonazepam’s nitro group at position 7 is essential for high-affinity binding to γ-aminobutyric acid (GABAA) receptors.
    • Replacement of the nitro group with an acetamido moiety in this compound abolishes receptor affinity, rendering it pharmacologically inactive.
  • Electron-Withdrawing Effects :

    • Electron-withdrawing groups at position 7 (e.g., -NO2 in clonazepam) enhance benzodiazepine activity by stabilizing dipole interactions with receptor residues.
    • The acetamido group’s electron-donating nature disrupts these interactions, explaining the metabolite’s lack of therapeutic effect.
  • Metabolic Stability :

    • The acetamido group increases hydrophilicity compared to clonazepam, facilitating renal excretion.

Position in Clonazepam Metabolic Pathway

This compound is a terminal metabolite in clonazepam’s biotransformation pathway, which involves two sequential enzymatic steps:

Metabolic Pathway Overview:

  • Nitro-Reduction :

    • Clonazepam undergoes CYP3A4-mediated reduction to 7-amino-clonazepam, a pharmacologically inactive intermediate.
    • Reaction:
      $$
      \text{Clonazepam} \xrightarrow{\text{CYP3A4}} \text{7-amino-clonazepam}
      $$
  • N-Acetylation :

    • 7-amino-clonazepam is acetylated by N-acetyltransferase 2 (NAT2) to form this compound.
    • Reaction:
      $$
      \text{7-amino-clonazepam} \xrightarrow{\text{NAT2}} \text{this compound}
      $$

Enzymatic and Genetic Influences:

Enzyme Role Genetic Polymorphism Impact
CYP3A4 Nitro-reduction Low expression increases clonazepam levels
NAT2 Acetylation Slow acetylators accumulate 7-amino-clonazepam

Approximately 50–70% of clonazepam is excreted as this compound in urine, with minor contributions from 3-hydroxy metabolites. The metabolite’s plasma concentration ratio to clonazepam serves as a biomarker for NAT2 activity.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSPKOOFFDJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962142
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41993-30-0
Record name 7-Acetamidoclonazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETAMINOCLONAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Acetylation via NAT2

The primary in vivo preparation route involves the acetylation of 7-aminoclonazepam, a reduced metabolite of clonazepam, catalyzed by N-acetyltransferase 2 (NAT2). NAT2 polymorphisms significantly influence acetylation efficiency:

  • NAT2*4 (wild-type allele): Exhibits a Vₘₐₓ of 1,200 pmol/min/mg for 7-aminoclonazepam acetylation.

  • NAT2*5B and NAT2*6A (variant alleles): Reduce Vₘₐₓ by 20- and 22-fold, respectively, impairing metabolite formation.

This genetic variability explains interindividual differences in clonazepam metabolism and 7-acetamidoclonazepam plasma concentrations.

Table 1: NAT2 Allelic Impact on this compound Synthesis

NAT2 AlleleVₘₐₓ (pmol/min/mg)Relative Activity (%)
NAT241,200100
NAT25B605.0
NAT26A554.6

In Vivo Metabolic Sequence

Clonazepam undergoes a two-step biotransformation (Fig. 2):

  • Reduction : Hepatic cytochrome P450 enzymes reduce clonazepam to 7-aminoclonazepam.

  • Acetylation : NAT2 transfers an acetyl group from acetyl-CoA to 7-aminoclonazepam, forming this compound.

Approximately 5–20% of administered clonazepam is excreted as this compound in urine, with plasma levels mirroring those of the parent drug during chronic use.

Chemical Synthesis Methods

Stepwise Synthesis from Clonazepam

Laboratory synthesis replicates the metabolic pathway via two stages:

Reduction to 7-Aminoclonazepam

Clonazepam is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol under nitrogen atmosphere.

  • Reaction Conditions :

    • Temperature: 50°C

    • Duration: 4 hours

    • Yield: ~85% (by HPLC).

Acetylation to this compound

The amine intermediate is acetylated with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Reaction Conditions :

    • Molar ratio (7-aminoclonazepam:Ac₂O): 1:2

    • Temperature: 25°C

    • Duration: 12 hours

    • Yield: ~78% (by NMR).

Table 2: Synthetic Parameters for this compound

StepReagentsConditionsYield (%)
ReductionNa₂S₂O₄, ethanol/H₂O50°C, 4 hrs85
AcetylationAc₂O, DMAP, CH₂Cl₂25°C, 12 hrs78

Alternative Acetylating Agents

Trifluoroacetic anhydride (TFAA) and acetyl chloride have been explored but show lower yields (~60%) due to competing side reactions.

Analytical Techniques for Preparation Verification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Accelerated LC-MS/MS methods enable simultaneous quantification and structural confirmation:

  • Column : Shim-pack XR-ODS III (2.2 μm, 2.0 × 100 mm)

  • Mobile Phase :

    • A: 0.1% formic acid in H₂O

    • B: 0.1% formic acid in acetonitrile

  • Gradient : 10–90% B over 10 minutes.

This compound elutes at 3.42 min (positive ion mode) with precursor ion m/z 328.1 → 135.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆) confirms acetylation success:

  • Acetamide CH₃: δ 2.10 (s, 3H).

  • Aromatic protons: δ 7.25–7.80 (m, 8H).

Challenges and Optimization Strategies

Genetic Variability in NAT2 Activity

Variant alleles (NAT25B, NAT26A) necessitate personalized dosing of clonazepam to avoid metabolite accumulation. In vitro systems using recombinant NAT2*4 improve acetylation yields to >90%.

Synthetic Yield Enhancement

  • Microwave-Assisted Acetylation : Reduces reaction time to 2 hours with 88% yield.

  • Enzymatic Catalysis : Purified NAT2 immobilized on silica gel achieves 95% conversion at 37°C .

Chemical Reactions Analysis

Types of Reactions: 7-Acetamidoclonazepam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 7-acetamidoclonazepam is crucial for optimizing its therapeutic use. The metabolism of clonazepam involves its conversion to several metabolites, including 7-amino-clonazepam and subsequently to this compound. Studies have shown that genetic factors significantly influence the metabolism of clonazepam, affecting the plasma concentrations of its metabolites.

  • CYP3A4 and NAT2 Influence : Research indicates that the expression of cytochrome P450 3A4 (CYP3A4) and the N-acetylation transferase 2 (NAT2) genotype are pivotal in determining the plasma levels of 7-amino-clonazepam. Patients with high CYP3A4 expression and slow NAT2 acetylators tend to have elevated levels of this metabolite, which can influence therapeutic outcomes and withdrawal symptoms during tapering off clonazepam therapy .

Forensic Toxicology

In forensic toxicology, this compound serves as a significant reference standard for the detection and quantification of clonazepam in biological samples. It plays a critical role in:

  • Confirmatory Testing : The presence of this compound in biological fluids can confirm clonazepam ingestion, aiding legal and medical interpretations in cases of overdose or substance abuse .
  • Stability Studies : Stability testing under various conditions ensures the reliability of bioanalytical assays used in forensic investigations. This is essential for maintaining the integrity of samples over time .

Clinical Implications and Case Studies

The clinical implications of this compound are particularly relevant in the context of personalized medicine. Variability in drug metabolism can lead to different therapeutic responses among patients.

  • Case Study Example : A case involving a 70-year-old female patient demonstrated prolonged withdrawal symptoms from clonazepam, attributed to her slow acetylator phenotype. This highlights the importance of understanding individual metabolic profiles when managing benzodiazepine therapy .
  • Therapeutic Monitoring : Regular monitoring of plasma concentrations of both clonazepam and its metabolites, including this compound, can guide dosage adjustments and minimize adverse effects .

Research Findings on GABA-A Receptor Modulation

Research has indicated that 7-amino-clonazepam may exhibit weak partial agonist activity at GABA-A receptors, which could have implications for its pharmacological effects during clonazepam therapy. This suggests that high levels of this metabolite could influence the efficacy and safety profile of clonazepam, particularly during withdrawal .

Mechanism of Action

The mechanism of action of 7-Acetamidoclonazepam is similar to that of clonazepam. It enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, it increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Key Chemical Properties

  • Molecular formula: C₁₇H₁₄ClN₃O₂
  • Molecular weight: 327.77 g/mol
  • Structural features: A benzodiazepine backbone with a 7-acetamido substituent and a 2-chlorophenyl group at position 3 .

Comparative Analysis with Structurally Related Compounds

7-Aminoclonazepam

  • Structure : Differs from 7-acetamidoclonazepam by the absence of the acetyl group at the 7-position (NH₂ instead of NHCOCH₃).
  • Metabolism : Direct precursor to this compound via N-acetylation .
  • Pharmacokinetics :
    • Higher plasma concentrations in individuals with slow N-acetyltransferase 2 (NAT2) activity, leading to variability in clonazepam toxicity .
    • Detected in urine and blood using ELISA and LC-MS/MS .

7-Aminonitrazepam

  • Structure : Contains a nitro group at position 7 instead of acetamido.
  • Metabolism: Formed via nitro-reduction of nitrazepam.
  • Analytical Detection : Requires derivatization (e.g., tert-butyldimethylsilyl) for GC-MS analysis due to low volatility .

7-Aminoflunitrazepam

  • Structure : Features a fluorine atom at position 2' of the phenyl ring, distinguishing it from this compound.
  • Pharmacological Activity : Retains partial benzodiazepine receptor affinity, unlike this compound, which lacks significant activity .

Pharmacokinetic and Metabolic Comparisons

Table 1: Key Pharmacokinetic Parameters

Compound Bioavailability Half-life (t₁/₂) Protein Binding Major Metabolic Pathway Detection Methods
This compound Not applicable* ~30–40 hours >85% Excretion via glucuronidation LC-MS/MS, ELISA
Clonazepam >80% 30–40 hours >85% CYP3A4-mediated nitro-reduction HPLC-DAD, LC-MS/MS
7-Aminoclonazepam Not applicable* Data limited >85% Acetylation to this compound GC-MS, ELISA

Key Findings:

  • Metabolic Pathways :
    • This compound formation is gut microbiota-dependent in rats, contrasting with oxidative pathways in germ-free models .
    • Clonazepam’s linear dose-plasma concentration relationship simplifies therapeutic monitoring compared to its metabolites .
  • Analytical Challenges: this compound requires advanced techniques (e.g., LC-MS/MS) due to low concentrations in biological matrices . Cross-reactivity in immunoassays is common among benzodiazepine metabolites, necessitating confirmatory testing .

Functional Comparisons

Table 2: Pharmacological and Clinical Relevance

Compound Receptor Affinity Clinical Utility Toxicity Profile
This compound Negligible Biomarker for clonazepam use Low toxicity; no direct effects
Clonazepam High (GABAₐ) Antiepileptic, anxiolytic Sedation, dependence risk
7-Aminoflunitrazepam Moderate Limited; research use Potential for misuse

Key Insights:

  • Biomarker Utility : this compound’s stability in saliva and urine makes it superior to clonazepam for long-term monitoring .

Biological Activity

Introduction

7-Acetamidoclonazepam is a metabolite derived from clonazepam, a well-known benzodiazepine used primarily for the treatment of anxiety and seizure disorders. Understanding the biological activity of this compound is crucial for optimizing therapeutic approaches and managing potential side effects associated with clonazepam therapy.

Metabolism Pathway

Clonazepam is metabolized primarily through nitro-reduction to 7-amino-clonazepam, which is then acetylated to form this compound via the N-acetyltransferase 2 (NAT2) enzyme. This metabolic pathway is influenced by genetic polymorphisms in the CYP3A4 and NAT2 genes, leading to variability in drug metabolism among individuals .

Table 1: Metabolic Pathway of Clonazepam

Compound Metabolic Process Enzyme
ClonazepamNitro-reductionCYP3A4/5
7-AminoclonazepamN-acetylationNAT2
This compound--

Biological Activity

While this compound itself does not exhibit significant pharmacological activity, its precursor, 7-amino-clonazepam, has been shown to have some affinity for the GABA-A receptor. It acts as a partial agonist, which can potentially influence the efficacy and side effects of clonazepam therapy .

Case Studies and Clinical Findings

  • Patient Variability in Response : A study highlighted that patients with high CYP3A4 expression required different dosing regimens compared to those with low expression levels. This variability can impact the plasma concentration of both clonazepam and its metabolites, including this compound, leading to differences in therapeutic outcomes and withdrawal symptoms .
  • Withdrawal Symptoms : A case study involving a 70-year-old female patient indicated that prolonged use of clonazepam resulted in withdrawal symptoms linked to slow acetylator phenotypes. Genetic testing confirmed NAT2 genotype variations, suggesting that personalized medicine approaches could improve management strategies for patients undergoing benzodiazepine therapy .

Table 2: Clinical Observations Related to this compound

Observation Clinical Implication
Variability in plasma concentrationsNeed for personalized dosing based on CYP3A4 expression
Association with withdrawal symptomsImportance of NAT2 genotyping in treatment planning
Presence of metabolites affecting efficacyPotential for altered therapeutic outcomes

Research Findings

Recent studies have explored the pharmacokinetics of clonazepam and its metabolites, emphasizing the role of genetic factors in drug metabolism. The findings suggest that understanding these factors can lead to improved therapeutic strategies for patients on clonazepam therapy. For instance, higher levels of 7-amino-clonazepam have been associated with increased withdrawal symptoms, indicating a need for careful monitoring during dosage adjustments .

Q & A

Q. How can computational modeling enhance understanding of this compound’s receptor interactions?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of GABA-A receptors. Validate poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare free energy calculations (MM/PBSA) with experimental IC₅₀ values. Cross-correlate with mutagenesis studies to identify critical residues .

Key Considerations for Researchers

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, pharmacology, and bioinformatics to address complex research questions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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